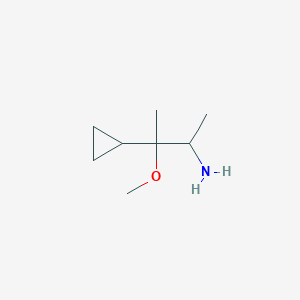
3-Cyclopropyl-3-methoxybutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-3-methoxybutan-2-amine” is a chemical compound with the CAS Number: 1909313-38-7 . It has a molecular weight of 143.23 and is a liquid at room temperature . The IUPAC name for this compound is 3-cyclopropyl-3-methoxybutan-2-amine .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-3-methoxybutan-2-amine” is 1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3 . This indicates that the compound has a cyclopropyl group and a methoxy group attached to a butan-2-amine backbone.Physical And Chemical Properties Analysis
“3-Cyclopropyl-3-methoxybutan-2-amine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
- Synthesis of Spiro Oxindoles : The compound is utilized in synthesizing spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showing potential in anticancer applications (Filatov et al., 2017).
Cyclopropylation and Ring-Opening Reactions
- Cyclopropylation and C-H Insertion : The compound plays a role in cyclopropanation and C-H insertion reactions, being valuable for synthesizing heterocycles and carbocycles (Archambeau et al., 2015).
Novel Routes to Specific Structures
- Formation of 3-Acylfurans : It contributes to the formation of dihydrofurans and 3-acylfurans, important in various chemical syntheses (Pohmakotr & Takampon, 1996).
- Chemoenzymatic Synthesis : It is a key intermediate in the chemoenzymatic synthesis of certain receptor antagonists (Parker et al., 2012).
Cyclopropanation Methodologies
- Formation of Cyclopropanes and Heterocycles : This compound is involved in reactions forming cyclopropane lactones and fused heterocyclic compounds (Fariña et al., 1987).
- Synthesis of Tricyclopropylamine : A method involving this compound allows the synthesis of mono- and dicyclopropylamines, including tricyclopropylamine (Gillaspy et al., 1995).
Application in Medicinal Chemistry
- Antiproliferative Activity : Certain derivatives have been found to exhibit significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Miscellaneous Applications
- Reductive Amination with Carbon Monoxide : The compound is used in CO-assisted reductive chemistry, providing insights into reaction mechanisms and applications in creating aminoketones, cyclopropyl methylamines, and other products (Afanasyev et al., 2017).
Antiviral Activity
- Aminoadamantane Derivatives : While not directly about 3-Cyclopropyl-3-methoxybutan-2-amine, research on similar cyclopropane derivatives shows potential in developing specific antiviral agents (Kolocouris et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUJSXZLSKHLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772125.png)
![3-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2772126.png)
![(2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B2772127.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2772130.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/no-structure.png)
![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
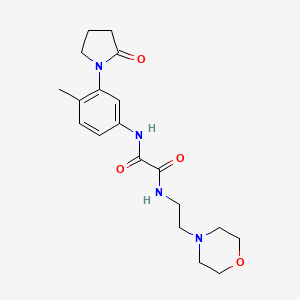
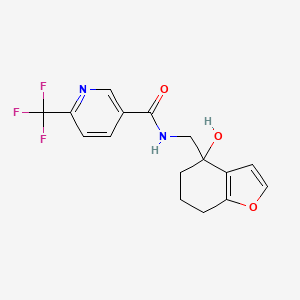
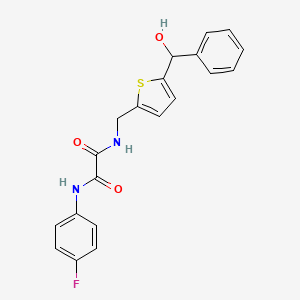

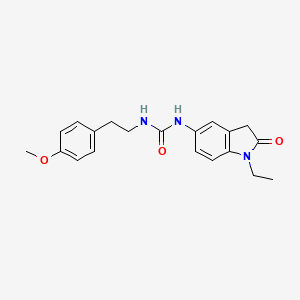
![8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2772145.png)